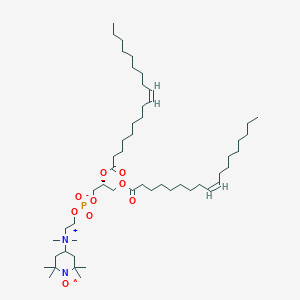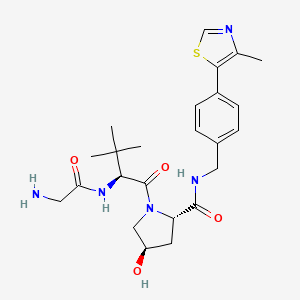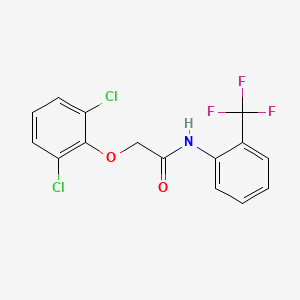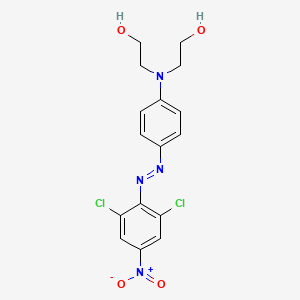
18:1 Tempo PC, 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, chloroform
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18:1 Tempo PC, also known as 1,2-dioleoyl-sn-glycero-3-phospho(tempo)choline, is a phospholipid derivative. It is a stable isotope and is primarily used for the preparation of liposomes. The compound has a molecular formula of C52H98N2O9P and a molecular weight of 926.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 18:1 Tempo PC involves the esterification of 1,2-dioleoyl-sn-glycero-3-phosphocholine with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the stability of the product .
Industrial Production Methods
Industrial production of 18:1 Tempo PC follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the product’s purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
18:1 Tempo PC undergoes various chemical reactions, including:
Oxidation: The TEMPO moiety can participate in oxidation reactions.
Reduction: The compound can be reduced under specific conditions.
Substitution: The phosphocholine group can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the TEMPO moiety can lead to the formation of oxoammonium salts .
Wissenschaftliche Forschungsanwendungen
18:1 Tempo PC has a wide range of applications in scientific research:
Chemistry: Used in the preparation of liposomes for drug delivery systems.
Biology: Employed in studies involving cell membranes and lipid bilayers.
Medicine: Utilized in the development of targeted drug delivery systems.
Industry: Applied in the formulation of various pharmaceutical and cosmetic products.
Wirkmechanismus
The mechanism of action of 18:1 Tempo PC involves its incorporation into lipid bilayers, where it can influence membrane fluidity and permeability. The TEMPO moiety acts as a spin label, allowing for the study of membrane dynamics and interactions. The compound targets cell membranes and can modulate various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC): Another phospholipid used in liposome preparation.
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE): Similar in structure but with an ethanolamine head group.
1,2-dioleoyl-sn-glycero-3-phosphoserine (DOPS): Contains a serine head group.
Uniqueness
18:1 Tempo PC is unique due to the presence of the TEMPO moiety, which provides additional functionalities such as spin labeling and redox activity. This makes it particularly useful in studies involving membrane dynamics and oxidative stress .
Eigenschaften
Molekularformel |
C52H98N2O9P |
|---|---|
Molekulargewicht |
926.3 g/mol |
InChI |
InChI=1S/C52H98N2O9P/c1-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-49(55)60-45-48(63-50(56)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-2)46-62-64(58,59)61-42-41-54(7,8)47-43-51(3,4)53(57)52(5,6)44-47/h23-26,47-48H,9-22,27-46H2,1-8H3/b25-23-,26-24-/t48-/m1/s1 |
InChI-Schlüssel |
GHORPKLVHLJVAC-BIUCBCRNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C1CC(N(C(C1)(C)C)[O])(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Thiabicyclo[3.3.1]nonane, 9,9-dioxide](/img/structure/B11938519.png)
![2-[[7-[(3S)-3-aminopiperidin-1-yl]-3,5-dimethyl-2-oxoimidazo[4,5-b]pyridin-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B11938526.png)

![3-amino-6-(furan-2-yl)-N-(2-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11938537.png)
![5-[(2,4-Dinitrophenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B11938539.png)





